6N vs RJW100: ~100-Fold Superior Potency in Cellular LRH-1 Transcriptional Activation Assays
Compound 6N demonstrates an EC₅₀ of 15.7 ± 0.8 nM (pEC₅₀ 7.82) in an LRH-1-mediated luciferase reporter assay in HeLa cells, making it approximately two orders of magnitude more potent than RJW100, which exhibits an EC₅₀ of approximately 1,500 nM (pEC₅₀ 5.82) in the same assay system [1][2]. This represents an approximately 95-fold improvement in potency, establishing 6N as the first low-nanomolar LRH-1 agonist [3].
| Evidence Dimension | Potency (EC₅₀) for LRH-1 transcriptional activation |
|---|---|
| Target Compound Data | EC₅₀ = 15.7 ± 0.8 nM (pEC₅₀ = 7.82) |
| Comparator Or Baseline | RJW100: EC₅₀ ≈ 1,500 nM (pEC₅₀ = 5.82) |
| Quantified Difference | ~95-fold more potent (approximately two orders of magnitude) |
| Conditions | Luciferase reporter assay measuring LRH-1-mediated transcriptional activation in HeLa cells; 24 h treatment |
Why This Matters
A 95-fold potency difference means that 6N achieves full receptor activation at concentrations where RJW100 shows negligible activity, enabling experiments at physiologically relevant concentrations and reducing off-target risk from high-concentration solvent exposure.
- [1] Mays SG, Flynn AR, Cornelison JL, Okafor CD, Wang H, Wang G, Huang X, Donaldson HN, Millings EJ, Polavarapu R, Moore DD, Calvert JW, Jui NT, Ortlund EA. Development of the First Low Nanomolar Liver Receptor Homolog-1 Agonist through Structure-guided Design. J Med Chem. 2019;62(24):11022-11034. PMID: 31419141. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. compound 6N Ligand Activity Charts. Ligand ID: 10483. EC₅₀ = 15 nM (pEC₅₀ 7.82) for LRH-1. RJW100 EC₅₀ = 1500 nM (pEC₅₀ 5.82). View Source
- [3] Wu X, Zhang Y, Xu Y. Discovery of the First Low Nanomolar Liver Receptor Homolog-1 (LRH-1) Agonist. J Med Chem. 2019;62(24):11019-11021. PMID: 31751137. View Source
